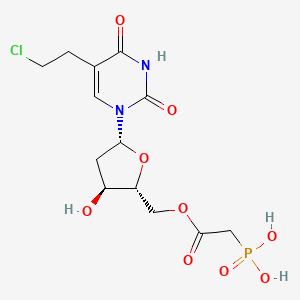
2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate is a complex organosilicon compound It is characterized by the presence of multiple functional groups, including hydroxyl, trimethylsilyl, and ammonium acetate groups
Preparation Methods
The synthesis of 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate involves several steps. The process typically starts with the preparation of the disiloxanyl intermediate, which is then reacted with propyltrimethylammonium acetate under controlled conditions. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity of the final product .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form simpler siloxane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Medicine: Explored for its antimicrobial and antifungal properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with various molecular targets. The hydroxyl and ammonium groups can form hydrogen bonds with biological molecules, while the siloxane backbone provides stability and flexibility. These interactions can influence cellular processes and pathways, making the compound useful in various applications .
Comparison with Similar Compounds
Compared to other organosilicon compounds, 2-Hydroxy-3-(3-(1,3,3,3-tetramethyl-1-((trimethylsilyl)oxy)disiloxanyl)propoxy)propyltrimethylammonium acetate is unique due to its combination of functional groups. Similar compounds include:
Trimethylsilyl derivatives: These compounds share the trimethylsilyl group but lack the complex disiloxanyl structure.
Ammonium acetates: These compounds have the ammonium acetate group but do not possess the siloxane backbone.
This compound’s unique structure allows it to participate in a wider range of chemical reactions and applications compared to its simpler counterparts.
Properties
CAS No. |
94071-25-7 |
|---|---|
Molecular Formula |
C18H45NO6Si3 |
Molecular Weight |
455.8 g/mol |
IUPAC Name |
[2-hydroxy-3-[3-[methyl-bis(trimethylsilyloxy)silyl]propoxy]propyl]-trimethylazanium;acetate |
InChI |
InChI=1S/C16H42NO4Si3.C2H4O2/c1-17(2,3)14-16(18)15-19-12-11-13-24(10,20-22(4,5)6)21-23(7,8)9;1-2(3)4/h16,18H,11-15H2,1-10H3;1H3,(H,3,4)/q+1;/p-1 |
InChI Key |
OHSRJYCSRANJSR-UHFFFAOYSA-M |
Canonical SMILES |
CC(=O)[O-].C[N+](C)(C)CC(COCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![4-[1-[4-[(4,8-dicyclohexyl-2,10-dimethyl-12H-dibenzo[d,g][1,3,2]dioxaphosphocin-6-yl)oxy]phenyl]isopropyl]phenol](/img/structure/B12717707.png)

![[(3S,3aR,6S,6aS)-3-[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B12717713.png)





